REACTION_CXSMILES
|
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].[Li]CCCC.[C:13](OC)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>C1COCC1>[O:18]=[C:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
CP(OC)(OC)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20.6 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)OC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at this temperature under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours at −78° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with addition of 1N HCl to pH 4-5
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue was purified through flash chromatography on silica gel (MeOH/DCM 2/98)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CP(OC)(OC)=O)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |